Product packaging for Foretinib H2O(Cat. No.:CAS No. 1332889-22-1)

Foretinib H2O

Cat. No.: B1174442
CAS No.: 1332889-22-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Receptor Tyrosine Kinase Inhibitor Research

Receptor tyrosine kinases (RTKs) play a critical role in mediating extracellular signals that regulate key cellular processes such as growth, survival, and motility. pnas.org Aberrant and constitutive activation of RTKs is a significant factor in the initiation and progression of many cancers. pnas.orgresearchgate.net This aberrant activation can occur through various mechanisms, including chromosomal rearrangements, point mutations, and gene amplification. pnas.org Consequently, RTKs represent attractive therapeutic targets for a wide range of tumor types. portico.org

Foretinib (B612053) is positioned within RTK inhibitor research as a compound designed to target multiple such receptors. nih.govdrugbank.com Its mechanism involves binding deep within the adenosine (B11128) triphosphate (ATP) pocket of its target kinases, leading to a conformational change and subsequent inhibition of kinase activity. plos.org This multi-targeting approach aims to disrupt several signaling pathways crucial for tumor growth, survival, invasion, metastasis, and angiogenesis. nih.govdrugbank.comportico.org

Overview of Preclinical Research Trajectory of Foretinib

Preclinical studies have investigated Foretinib's activity across various cancer types, focusing on its ability to inhibit key RTKs and their downstream signaling pathways. Foretinib has demonstrated potent inhibitory effects against MET and VEGFR2, including mutant activated forms of MET found in hereditary papillary renal carcinomas. nih.govdrugbank.com Beyond these primary targets, Foretinib also inhibits other kinases such as RON, AXL, TIE-2, Flt-1, Flt-4, KIT, and PDGFRβ at nanomolar concentrations. caymanchem.comscbt.complos.orgtargetmol.comnih.gov

In vitro studies have shown that Foretinib can decrease proliferation and increase apoptosis in cancer cells. nih.govdrugbank.com It has also been shown to inhibit tumor cell proliferation, invasion, and tumor angiogenesis in preclinical models. plos.orgnih.gov In vivo studies using xenograft models have demonstrated dose-dependent growth inhibition and substantial tumor regression in various cancer types, including breast, colorectal, non-small cell lung cancer, glioblastoma, ovarian cancer, and hepatocellular carcinoma. drugbank.comnih.govnih.govaacrjournals.org

Preclinical research has also explored the potential of Foretinib to overcome resistance mechanisms to other targeted therapies. For instance, studies have indicated that Foretinib can be effective against certain resistance mutations observed after treatment with other MET inhibitors in non-small cell lung cancer models. nih.gov

Scope and Significance of Current Academic Inquiry into Foretinib H2O

Current academic inquiry into Foretinib, including its hydrated form, continues to explore its multifaceted mechanisms of action and potential applications, particularly in overcoming therapeutic resistance and in combination strategies. Research delves into the specific RTK networks that Foretinib disrupts in different cancer contexts. For example, studies have investigated how Foretinib inhibits inter-RTK signaling networks with MET or FGFR2 at their core in gastric cancer cell lines. researchgate.netnih.gov

The significance of this research lies in understanding the full spectrum of Foretinib's activity and identifying patient populations or cancer subtypes that may be most responsive to treatment. Investigating its effects on various downstream signaling molecules like ERK and AKT remains an area of focus. drugbank.complos.org Furthermore, academic inquiry explores its impact on cellular processes such as apoptosis and cell cycle arrest in specific cancer types, such as endometrial cancer and glioblastoma. ebi.ac.ukjcancer.orgscispace.com

While clinical development of Foretinib appears to have been discontinued (B1498344) as of some reports, ongoing academic research contributes valuable insights into RTK-targeted therapies and the complex signaling pathways involved in cancer, which can inform the development of future therapeutic agents. wikipedia.orgaacrjournals.org

Compound Information Table

Compound NamePubChem CID
Foretinib42642645
This compound42642645

Note: PubChem assigns the same CID to Foretinib and its hydrate (B1144303) form as they represent the same active chemical entity.

Example Preclinical Data (Illustrative - based on search results)

Table 1: Illustrative In Vitro Kinase Inhibition Data

Target KinaseForetinib IC₅₀ (nM)Reference
MET0.4 targetmol.commedchemexpress.com
KDR (VEGFR2)0.9 targetmol.commedchemexpress.com
RON3 targetmol.com
Flt-16.8 targetmol.com
Flt-42.8 targetmol.com

Table 2: Illustrative In Vivo Tumor Growth Inhibition Data

Cancer ModelForetinib Dose (mg/kg)Inhibition of Tumor Burden/VolumeReference
Ovarian Cancer Xenograft (SKOV3ip1)3086% reduction in tumor weight nih.gov
Ovarian Cancer Xenograft (HeyA8)3071% reduction in tumor weight nih.gov
FIG-ROS-driven tumors (mouse)25Significant volume reduction pnas.org
MDA-MB-231 xenograft (TNBC)50/daySignificant tumor growth inhibition nih.gov

Properties

CAS No.

1332889-22-1

Molecular Formula

C12H8BrN3S

Synonyms

Foretinib H2O

Origin of Product

United States

Molecular and Cellular Mechanisms of Foretinib Action

Direct Kinase Inhibition Profile

Foretinib (B612053) demonstrates potent inhibitory activity against a spectrum of RTKs that are pivotal in oncogenic processes. Its inhibitory profile encompasses key receptors involved in tumor growth and the formation of new blood vessels supporting the tumor. nih.govnih.govplos.org

Inhibition of Hepatocyte Growth Factor Receptor (c-MET) Signaling Pathways

The hepatocyte growth factor receptor, c-MET, and its ligand, HGF, are central to the processes of tumorigenesis, tumor progression, invasion, and metastasis. nih.govresearchgate.netdovepress.com Foretinib acts as a potent inhibitor of c-MET, exhibiting nanomolar inhibitory activity both in vitro and in vivo. aacrjournals.orgselleckchem.com It effectively suppresses HGF-mediated phosphorylation of c-MET and the subsequent activation of downstream signaling pathways in various cancer cell lines. nih.govselleckchem.comjcancer.org Inhibition of c-MET signaling by Foretinib has been correlated with reduced adhesion, migration, and invasion of ovarian cancer cells, as well as the blockage of primary tumor progression in murine models. nih.gov In gastric cancer models, Foretinib treatment led to dose-dependent growth inhibition in cell lines with c-MET amplification and a significant reduction in phosphorylated c-MET protein levels. dovepress.com Studies involving esophageal squamous cell carcinoma (ESCC) cell lines have similarly shown that Foretinib inhibits c-MET signaling in a dose-dependent manner, resulting in decreased cell viability. jcancer.org

Table 1: Foretinib Inhibition of c-MET

TargetIC50 (cell-free assays)Effect on PhosphorylationObserved Outcome in Models
c-MET0.4 nM selleckchem.comInhibits HGF-mediated phosphorylation nih.govselleckchem.comjcancer.orgReduced adhesion, migration, invasion, and tumor growth nih.govnih.govdovepress.com

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathways

Vascular endothelial growth factor receptor 2 (VEGFR2), also known as KDR, is a critical receptor in angiogenesis, the process by which tumors acquire a blood supply. researchgate.netacs.orgfrontiersin.org Foretinib is a potent inhibitor of VEGFR2, demonstrating nanomolar inhibitory activity in vitro and in vivo. aacrjournals.orgselleckchem.com By inhibiting VEGFR2, Foretinib can suppress tumor angiogenesis. nih.govnih.gov Research indicates that Foretinib inhibits VEGF-induced phosphorylation of VEGFR2. mdpi.com Its anti-angiogenic effects have been observed in various animal models, including those for melanoma and pancreatic islet cancer. nih.gov Foretinib's inhibitory effect on VEGFR2 also contributes to its impact on lymphangiogenesis, the formation of lymphatic vessels. nih.gov

Table 2: Foretinib Inhibition of VEGFR2

TargetIC50 (cell-free assays)Effect on PhosphorylationObserved Outcome in Models
VEGFR20.9 nM selleckchem.comInhibits VEGF-induced phosphorylation mdpi.comSuppressed tumor angiogenesis and potentially lymphangiogenesis nih.govnih.gov

Inhibition of FMS-like Tyrosine Kinase 3 (FLT3) in Specific Oncogenic Contexts

FMS-like Tyrosine Kinase 3 (FLT3) is an RTK primarily found in hematopoietic progenitor cells, where it is essential for their survival, proliferation, and differentiation. preprints.org Mutations in FLT3, particularly internal tandem duplications (ITD), are frequently observed in acute myeloid leukemia (AML). preprints.org Foretinib has shown inhibitory activity against FLT3. aacrjournals.orgnih.govmdpi.com Evidence suggests that Foretinib may demonstrate superior efficacy compared to currently approved agents in AML cases harboring FLT3-ITD mutations and may retain activity against AML with secondary FLT3 mutations that confer resistance to other FLT3 inhibitors. ebi.ac.uk

Table 3: Foretinib Inhibition of FLT3

TargetInhibition ActivityObserved Outcome in Models
FLT3Inhibitory activity aacrjournals.orgnih.govmdpi.comPotential efficacy in AML with FLT3-ITD and resistant secondary mutations ebi.ac.uk

Modulation of Other Receptor Tyrosine Kinases (RON, AXL, TIE-2, PDGFRα/β, c-Kit)

Table 4: Foretinib Modulation of Other RTKs

TargetInhibition Activity/Affinity
RONInhibitory activity nih.govselleckchem.com
AXLInhibitory activity nih.govplos.orgmdpi.comresearchgate.net
TIE-2Inhibitory activity aacrjournals.orgnih.govplos.orgselleckchem.com
PDGFRα/βInhibitory activity aacrjournals.orgnih.govplos.orgmdpi.comselleckchem.comresearchgate.net
c-KitInhibitory activity aacrjournals.orgnih.govmdpi.comselleckchem.comnih.gov

Downstream Molecular Pathway Modulation

The inhibition of upstream receptor tyrosine kinases by Foretinib results in the modulation of various downstream signaling pathways that are crucial for cellular function and the progression of cancer.

Effects on MAPK/ERK Signaling

The MAPK/ERK signaling pathway is a fundamental cascade that governs cell proliferation, differentiation, and survival, and its dysregulation is frequently implicated in cancer. plos.orgresearchgate.net Activation of RTKs such as c-MET and VEGFR2 can lead to the activation of the MAPK/ERK pathway. nih.govplos.org Foretinib's inhibition of these upstream kinases consequently modulates MAPK/ERK signaling. nih.govresearchgate.netCurrent time information in San Diego, CA, US.nih.govguidetopharmacology.org Studies have demonstrated that Foretinib treatment can reduce the phosphorylation of ERK, indicating inhibition of this pathway. nih.govnih.gov In pancreatic cancer cells, HGF-induced phosphorylation of ERK was significantly inhibited by Foretinib. nih.gov Similarly, in gastric cancer cells, Foretinib treatment led to a notable reduction in phosphorylated ERK protein expression. nih.gov This inhibition of the MAPK/ERK pathway contributes to Foretinib's observed anti-proliferative effects. nih.gov

Table 5: Foretinib Effects on MAPK/ERK Signaling

PathwayEffect of Foretinib TreatmentObserved Outcome
MAPK/ERKDecreased phosphorylation of ERK nih.govnih.govContributes to anti-proliferative effects nih.gov

Effects on PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a crucial downstream effector of several RTKs, including c-MET and FLT3, and plays a significant role in cell survival and proliferation. drugbank.comaacrjournals.org Research has shown that Foretinib treatment leads to a decrease in the phosphorylation of Akt, indicating inhibition of this pathway. This effect has been observed in various cancer cell lines, including medulloblastoma, endometrial cancer, and esophageal squamous cell carcinoma. researchgate.netaacrjournals.orgnih.govjcancer.orgoncotarget.comaacrjournals.org For instance, in medulloblastoma cells stimulated with HGF, Foretinib potently inhibited cMET pathway activation, evidenced by suppressed cMET phosphorylation and a decrease in the phosphorylation of downstream effectors, including Akt. aacrjournals.org Similarly, studies in endometrial cancer cell lines demonstrated that Foretinib treatment decreased the phosphorylation levels of Akt. oncotarget.com In esophageal squamous cell carcinoma cells, Foretinib was also shown to block the phosphorylation of Akt. researchgate.netjcancer.org

Impact on STAT5 Phosphorylation

STAT5 is another signaling molecule that can be activated downstream of RTKs, particularly FLT3, and is involved in cell survival and proliferation. nih.govmdpi.comcellsignal.com Studies investigating the effects of Foretinib in acute myeloid leukemia (AML) cells with FLT3 mutations have shown that Foretinib prominently inhibited the phosphorylation of STAT5. nih.govaacrjournals.org This inhibition of STAT5 phosphorylation contributes to Foretinib's effectiveness in overcoming resistance to other FLT3 inhibitors in AML. nih.gov

Induction of Programmed Cell Death (Apoptosis)

Foretinib has been shown to induce programmed cell death, or apoptosis, in various cancer cell types. portico.orgaacrjournals.orgaacrjournals.orgnih.govnih.govebi.ac.uk This effect is a critical component of its anti-tumor activity. Studies in medulloblastoma cells demonstrated that Foretinib treatment induced apoptosis, as evidenced by cleaved caspase 3/7 assays. aacrjournals.org In AML cells, Foretinib also promoted apoptosis, and this effect was noted to be superior to that of another FLT3 inhibitor in some cases. nih.gov Research in ovarian cancer cell lines indicated that Foretinib induced caspase-dependent anoikis, a form of apoptosis triggered by loss of cell adhesion. nih.govnih.gov Furthermore, in endometrial cancer, Foretinib has been shown to induce p53-dependent apoptosis. oncotarget.comnih.govebi.ac.uk The induction of apoptosis by Foretinib contributes to the reduction in tumor burden observed in preclinical models. nih.gov

Cellular Biological Consequences

The molecular and cellular mechanisms of action of Foretinib translate into several significant cellular biological consequences that contribute to its anti-tumor effects.

Inhibition of Tumor Cell Proliferation

A key consequence of Foretinib's activity is the inhibition of tumor cell proliferation. nih.govportico.orgwikipedia.orgdrugbank.comuni.lunih.govaacrjournals.orgaacrjournals.orgnih.govnih.govspandidos-publications.com By targeting RTKs like c-MET and VEGFR2, which are involved in signaling pathways that promote cell growth, Foretinib effectively reduces the rate at which cancer cells divide. This has been demonstrated in numerous studies across various cancer types. For instance, Foretinib decreased proliferation in medulloblastoma cells in vitro and in vivo. aacrjournals.org In ovarian cancer cell lines, Foretinib reduced cellular proliferation and induced a G2/M cell cycle arrest. nih.govnih.gov Studies in glioblastoma cells also showed that Foretinib inhibited proliferation through a G2/M cell cycle arrest. researchgate.netnih.gov The inhibitory effect on proliferation has also been observed in gastric cancer cells, with higher activity noted in cell lines overexpressing c-MET. nih.gov

Here is a table summarizing the effect of Foretinib on cell viability in different gastric cancer cell lines:

Cell Linec-MET ExpressionForetinib Concentration% Cell Viability ReductionCitation
MKN-45Overexpressing10 nM5.4% nih.gov
MKN-45Overexpressing100 nM73.7% nih.gov
MKN-45Overexpressing1 µM85.3% nih.gov
KATO-IIIOverexpressing10 nM1.2% nih.gov
KATO-IIIOverexpressing100 nM51% nih.gov
KATO-IIIOverexpressing1 µM78.5% nih.gov
SNU-1Low-expressing1 nMNo inhibition nih.gov
SNU-1Low-expressing10 nMNo inhibition nih.gov
SNU-1Low-expressing100 nMNo inhibition nih.gov
SNU-1Low-expressing1 µM68.1% nih.gov

Suppression of Cell Invasion and Metastasis

Foretinib's inhibitory effects extend to suppressing cancer cell invasion and metastasis, processes crucial for tumor progression and spread. wikipedia.orgdrugbank.comnih.govaacrjournals.orgnih.govspandidos-publications.comresearchgate.netaacrjournals.org MET is a key driver of tumor cell motility, invasion, and metastasis. drugbank.com By inhibiting c-MET and other relevant kinases, Foretinib can impede these processes. In ovarian cancer models, Foretinib blocked the invasion of cancer cells through the basement membrane and reduced metastasis in xenograft models. nih.govnih.gov Studies in prostate cancer cells demonstrated that Foretinib suppressed metastasis and promoted the reversal of epithelial-to-mesenchymal transition (EMT), a process linked to increased invasiveness. spandidos-publications.comresearchgate.net Foretinib has also been shown to diminish glioblastoma cell invasion through the downregulation of proteolytic enzymes involved in extracellular matrix degradation. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. wikipedia.orgdrugbank.comnih.govoncotarget.comnih.govnih.govnih.govfrontiersin.org Foretinib targets VEGFR2 and TIE-2, kinases involved in angiogenesis, thereby inhibiting this process. portico.orgnih.govoncotarget.comtaylorandfrancis.comnih.govfrontiersin.orgbiosb.mx Preclinical studies have shown that Foretinib inhibits angiogenesis in various tumor models. portico.orgdrugbank.comnih.govoncotarget.comnih.govfrontiersin.orgbiosb.mx In ovarian cancer xenograft models, Foretinib reduced tumor burden through the inhibition of angiogenesis. nih.gov Studies in pancreatic cancer highlighted that Foretinib inhibited angiogenesis and lymphangiogenesis by decreasing VEGFR-2, VEGFR-3, and TIE-2 signaling. oncotarget.comnih.govbiosb.mx Foretinib has been shown to inhibit VEGF-A, VEGF-C, and Angiopoetin-2-stimulated tube formation and sprouting of lymphatic endothelial cells. oncotarget.comnih.govbiosb.mx

Influence on Tumor Microenvironment Components

The tumor microenvironment (TME) plays a critical role in tumor growth, development, and metastasis. Foretinib has been shown to influence several components of the TME, primarily through its inhibition of various receptor tyrosine kinases expressed by both tumor cells and stromal cells within the microenvironment nih.govmdpi.comsmolecule.comnih.govresearchgate.net.

A key impact of Foretinib on the TME is the inhibition of angiogenesis and lymphangiogenesis. Foretinib is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with oxygen and nutrients nih.govnih.govapexbt.comsmolecule.com. By inhibiting VEGFR-2, Foretinib can suppress the formation of these essential blood vessels, thereby limiting tumor growth nih.gov. Additionally, Foretinib has demonstrated the ability to inhibit lymphangiogenesis by blocking the activity of VEGFR-3 and TIE-2, receptors involved in the development of lymphatic vessels nih.govapexbt.com. Studies in pancreatic cancer models have shown that Foretinib can inhibit angiogenesis and lymphangiogenesis in vivo, contributing to suppressed tumor growth nih.gov.

Beyond its effects on the vasculature, Foretinib can also modulate the immune microenvironment within tumors. Research indicates that Foretinib treatment can lead to increased infiltration of T cells into the tumor nih.govfrontiersin.org. Furthermore, it can decrease the percentage of tumor-associated macrophages (TAMs) and inhibit their polarization towards the M2 phenotype, which is generally considered immunosuppressive and pro-tumoral nih.gov. The RON receptor, a target of Foretinib, is expressed in macrophages within the TME and has been shown to support tumor growth, partly by suppressing CD8+ T cells. Inhibition or loss of RON in the host TME has been linked to limited tumor metastasis and the mounting of an anti-tumor CD8+ T cell response mdpi.com. Foretinib's activity against RON may therefore contribute to favorable changes in the immune landscape of the TME nih.govguidetoimmunopharmacology.orgapexbt.commdpi.com.

Cell Cycle Arrest

Foretinib has been consistently shown to induce cell cycle arrest in various cancer cell lines, contributing to its anti-proliferative effects apexbt.comnih.govjcancer.orgbohrium.comaacrjournals.orglktlabs.comnih.govmdpi.com. The primary mechanism identified involves the accumulation of cells in the G2/M phase of the cell cycle apexbt.comnih.govjcancer.orgnih.govmdpi.com.

Studies in ovarian cancer cells demonstrated that Foretinib treatment leads to a significant increase in the percentage of cells in the G2/M phase and a decrease in the percentage of cells in the G0/G1 phase nih.gov. This G2/M arrest is associated with the downregulation of key cell cycle regulators, including cyclin B1 and Cdc25C nih.govjcancer.org. Cyclin B1 and Cdc2, which forms a complex with cyclin B, are crucial for entry into mitosis, and their regulation by Cdc25C phosphatases is essential for timely cell cycle progression nih.gov. Foretinib's impact on these proteins disrupts the normal cell cycle transition into mitosis nih.govjcancer.org.

Furthermore, Foretinib treatment has been shown to upregulate the expression of p21, a G2/M checkpoint regulator, which can contribute to cell cycle arrest nih.gov. In some contexts, the induction of cell cycle arrest by Foretinib may also involve a JNK-dependent inhibition of Plk1 expression researchgate.netnih.gov. Plk1 (Polo-like kinase 1) is another critical regulator of mitosis, and its inhibition can lead to mitotic defects and cell cycle arrest researchgate.netnih.gov.

In addition to G2/M arrest, Foretinib can also induce apoptosis, and these two events may occur independently or be linked depending on the cell type and context aacrjournals.orgnih.govresearchgate.netnih.gov. For example, in glioblastoma cells, Foretinib inhibited proliferation through G2/M cell cycle arrest and mitochondrial-mediated apoptosis nih.gov. In acute myeloid leukemia (AML) cells, Foretinib induced cell cycle arrest and promoted apoptosis in a dose-dependent manner aacrjournals.org.

Preclinical Efficacy Studies of Foretinib

In Vitro Studies on Cancer Cell Lines

Foretinib (B612053) has been evaluated for its ability to inhibit growth and induce cell death in a range of human cancer cell lines. These studies aim to understand the direct effects of foretinib on cancer cells and the underlying molecular mechanisms.

Gastric Adenocarcinoma Cell Models

In vitro studies using gastric adenocarcinoma (GAC) cell lines have demonstrated that foretinib can inhibit cell viability in a dose-dependent manner nih.govresearchgate.net. The inhibitory effect appears to be more pronounced in GAC cell lines that overexpress c-Met nih.gov. For instance, in c-Met overexpressing cell lines MKN-45 and KATO-III, foretinib significantly reduced cell viability at concentrations of 100 nM and 1 μM. In contrast, the c-Met low-expressing cell line SNU-1 showed less sensitivity, with significant inhibition only observed at a higher concentration of 1 μM nih.gov.

Mechanistically, foretinib treatment in MKN-45 cells has been shown to dramatically reduce the levels of phosphorylated c-Met protein and downstream signaling proteins in the PI3K/MAPK pathway, including phospho-AKT, phospho-ERK, and phospho-p38 nih.gov. Foretinib also influenced the expression of Bcl-2 family proteins, decreasing anti-apoptotic Bcl-2 levels and increasing pro-apoptotic Bax and Bim nih.gov. Furthermore, it led to an increase in the cell cycle inhibitor p27 and apoptosis markers cleaved PARP-1 and cleaved caspase-3 nih.gov.

Foretinib has also been shown to inhibit cancer stemness and proliferation in gastric cancer cells by decreasing CD44 and c-MET signaling nih.govresearchgate.net. In MKN45 cells, which co-express high levels of CD44 and c-MET, foretinib treatment decreased the mRNA levels of c-MET, HIF-1α, VEGFA, CD44, CD44v9, CCND1, c-MYC, COX-2, and OCT3/4, while increasing CD44s expression nih.gov. These effects were less pronounced in SNU620 cells, which are high in c-MET but low in CD44 nih.gov.

Cell Linec-Met ExpressionForetinib ConcentrationReduction in Cell Viability
MKN-45High10 nM5.4% nih.gov
MKN-45High100 nM73.7% nih.gov
MKN-45High1 μM85.3% nih.gov
KATO-IIIHigh10 nM1.2% nih.gov
KATO-IIIHigh100 nM51% nih.gov
KATO-IIIHigh1 μM78.5% nih.gov
SNU-1Low1 nMNo inhibition nih.gov
SNU-1Low10 nMNo inhibition nih.gov
SNU-1Low100 nMNo inhibition nih.gov
SNU-1Low1 μM68.1% nih.gov

Breast Cancer Cell Models

Studies on breast cancer cell lines, particularly triple-negative breast cancer (TNBC) cells, have investigated the effects of foretinib dntb.gov.uanih.govresearchgate.netnih.gov. The MDA-MB-231 human breast cancer cell line has been used for in vitro experiments dntb.gov.uanih.govnih.gov. Foretinib has been shown to decrease the cell viability of MDA-MB-231 cells nih.gov. The combined treatment of foretinib with lapatinib (B449), a dual EGFR and HER2 inhibitor, has demonstrated synergistic effects in reducing the viability of MDA-MB-231 and BT549 TNBC cell lines researchgate.net. This combination also induced G2/M cell cycle arrest and reduced phosphorylated AKT levels more potently than lapatinib alone researchgate.net. Foretinib treatment in MDA-MB-231 cells has been shown to suppress the expression of phosphorylated MET and HGF, suggesting that the decrease of p-MET and HGF may contribute to its anti-breast cancer properties nih.govnih.gov.

Non-Small Cell Lung Cancer Cell Models

Foretinib has shown activity in non-small cell lung cancer (NSCLC) cell lines, particularly those with MET alterations or ROS1 fusions aacrjournals.orgresearchgate.netamegroups.orgresearchgate.net. Foretinib is a potent MET inhibitor in human tumor cell lines in vitro aacrjournals.org. Cell lines with MET amplification, such as H1993, have shown potent antiproliferative activity when treated with foretinib aacrjournals.org. Foretinib has also been identified as a potent inhibitor of oncogenic ROS1 fusion proteins researchgate.net. It has demonstrated greater potency than crizotinib (B193316), another ALK/ROS1 inhibitor, in vitro and remains effective against crizotinib-resistant ROS1 kinase domain mutations, including ROS1 G2032R researchgate.net. Furthermore, foretinib has shown potent activity against secondary mutations of MET, such as D1228X and Y1230X, which can confer resistance to other MET inhibitors like capmatinib (B1663548) and tepotinib (B1684694) in NSCLC cell lines with MET exon 14 skipping mutations researchgate.net.

Acute Myeloid Leukemia Cell Models

In the context of acute myeloid leukemia (AML), foretinib has demonstrated inhibitory effects on cell proliferation and induction of apoptosis in human AML cell lines and primary patient-derived cells harboring FLT3-ITD mutations in culture jax.orgnih.gov. An analysis of the BeatAML database indicated that foretinib had a lower IC50 value compared to other existing FLT3 inhibitors in patients with FLT3-ITD AML nih.gov. Foretinib directly binds to FLT3 and effectively inhibits FLT3 signaling nih.gov. It has also shown the ability to overcome resistance to existing FLT3 inhibitors conferred by secondary mutations in FLT3 in vitro nih.gov. Computational methods have also predicted foretinib to be effective in targeting HSC-like cancer cells in AML biorxiv.orgbiorxiv.org.

Endometrial Cancer Cell Models

Studies on endometrial cancer (EC) cell lines have indicated that foretinib inhibits hepatocyte growth factor/Met signaling, which is typically stimulated in an autocrine manner and is relevant for cell survival spandidos-publications.comoncotarget.comebi.ac.uknih.gov. Inhibiting this pathway with foretinib has been shown to induce p53-dependent apoptosis in EC cell lines in vitro spandidos-publications.comoncotarget.comebi.ac.uknih.gov. Foretinib induces an anti-cancer effect through the anti-phosphorylation of Met, leading to the induction of p53-dependent apoptosis ebi.ac.uknih.gov. Foretinib demonstrated greater anti-cancer activity in EC specimens with wild-type p53 compared to those with p53 mutations ebi.ac.uknih.gov.

Colorectal Carcinoma Cell Models

Foretinib has been investigated in colorectal carcinoma (CRC) cell models oncotarget.comnih.govtokushima-u.ac.jpresearchmap.jp. Pharmacologic inhibition with foretinib suppressed proliferation, migration, and survival in CRC cells oncotarget.com. Foretinib treatment decreased the levels of active phosphorylated AXL (pAXL) and its downstream pathway in several CRC cell lines, including SW620, LOVO, and HCT116 oncotarget.com. Chronic exposure of HCT116 colon cancer cells to foretinib has been shown to induce resistance to hypoxia-induced apoptosis and enhance migration activity, suggesting cellular adaptation to the loss of VEGF signaling tokushima-u.ac.jp. Foretinib has also been shown to overcome entrectinib (B1684687) resistance associated with the NTRK1 G667C mutation in NTRK1 fusion-positive human colon cancer cell line KM12SM-ER in vitro by inhibiting TRK-A phosphorylation and cell viability researchmap.jp.

Other Solid Tumor Cell Models

In addition to its effects on specific cancer types, foretinib has demonstrated activity in a range of other solid tumor cell models in vitro. Studies have shown that foretinib can inhibit the proliferation and induce apoptosis in various cancer cell lines. For instance, it suppressed the growth of pancreatic cancer cells, although significant anti-cancer activity was observed primarily at high concentrations, suggesting intrinsic chemoresistance in these cells and the potential importance of additional RTKs beyond c-MET for their proliferation and survival. nih.gov Foretinib also reduced proliferation and induced apoptosis in endometrial cancer cell lines in a concentration-dependent manner. oncotarget.com In uveal melanoma cell lines, combinations of foretinib with other targeted drugs demonstrated synergistic effects and induced apoptosis. researchgate.netarvojournals.org Studies on clear cell renal cell carcinoma (RCC) organoids indicated that foretinib could reduce the expression levels of pAKT and pERK and sustainably induce cleaved-Caspase 3 activation, leading to apoptosis. bmbreports.org Foretinib also inhibited the proliferation and suppressed the viability of esophageal squamous cell carcinoma (ESCC) cells in a dose and time-dependent manner. researchgate.net

In Vivo Studies in Animal Xenograft Models

Preclinical in vivo studies using animal xenograft models have been crucial in evaluating the anti-tumor efficacy of foretinib. These models involve implanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, allowing researchers to study tumor development and the effects of therapeutic interventions in a living system.

Impact on Angiogenesis in Tumor Xenografts

Foretinib's anti-angiogenic activity is a key mechanism contributing to its anti-tumor effects. Studies in pancreatic cancer xenografts demonstrated that foretinib inhibited angiogenesis by reducing VEGFR-2, VEGFR-3, and TIE-2 activation. nih.govnih.gov In ovarian cancer models, foretinib reduced tumor burden through inhibition of angiogenesis. nih.gov Preclinical studies in gastric cancer also indicated that foretinib inhibited tumor angiogenesis. plos.orgnih.goviu.eduplos.org Foretinib has shown superior efficacy in inhibiting angiogenesis compared to restricted VEGF blockade in preclinical models, partly due to its ability to inhibit multiple RTKs involved in tumor angiogenesis, including VEGFR-2, Tie-2, and PDGFRβ. aacrjournals.orgtaylorandfrancis.comportico.org Analysis of tumor sections from xenografts confirmed that foretinib treatment led to decreased blood vessel density and area within the tumors. nih.gov

Survival Prolongation in Disease Models

Prolonging survival is a critical endpoint in preclinical efficacy studies. Foretinib treatment has been shown to improve survival in various animal models of cancer. In a peritoneal dissemination xenograft model of gastric cancer, foretinib monotherapy markedly improved mice survival. nih.goviu.edu In established mouse xenograft or transgenic models of metastatic SHH medulloblastoma, foretinib administration increased host survival. aacrjournals.orgaacrjournals.org Foretinib has also been shown to prolong mouse survival in patient-derived HCC xenograft models. mdpi.com In AML models, foretinib significantly extended the survival of mice. nih.gov Treatment with foretinib also prolonged survival in a mouse model of pancreatic neuroendocrine tumors. nih.gov

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from patients into mice, are considered more representative of human cancers and their response to therapy. Foretinib has been evaluated in PDX models for several cancer types. It has been shown to inhibit tumor growth and prolong mouse survival in patient-derived HCC xenograft models. mdpi.com Foretinib was also tested in a patient-derived subcutaneous xenograft model of gastric cancer. nih.goviu.edu In studies of metastatic SHH medulloblastoma, foretinib was effective in established mouse xenograft or transgenic models, which can include PDX-like characteristics. aacrjournals.orgaacrjournals.org Foretinib's efficacy has also been assessed in patient-derived xenografts for AML. nih.gov Combinations including foretinib have been tested in mouse PDX models of uveal melanoma. researchgate.netarvojournals.org Clear cell RCC organoids, which can recapitulate therapeutic behavior like PDX models, have also been used to study foretinib's effects. bmbreports.org

Molecular Mechanisms of Resistance to Tyrosine Kinase Inhibitors and Foretinib

On-Target Resistance Mechanisms

On-target resistance mechanisms involve genetic alterations that prevent the effective binding and inhibitory activity of the TKI on its intended target protein mdpi.comnih.gov. In the context of MET inhibitors like Foretinib (B612053), these mechanisms often involve mutations within the MET kinase domain itself mdpi.comamegroups.orgaacrjournals.org.

Secondary MET Kinase Domain Mutations (e.g., D1228X, Y1230X)

Secondary mutations in the MET kinase domain are a common mechanism of acquired resistance to type I MET inhibitors mdpi.comamegroups.orgaacrjournals.org. Mutations at residues D1228 and Y1230 have been frequently identified in patients who develop resistance to these inhibitors amegroups.orgaacrjournals.org. These mutations can confer resistance by altering the binding site of the inhibitor, thereby weakening the interaction between the drug and the kinase domain amegroups.orgaacrjournals.orgaacrjournals.org.

Studies have shown that D1228 and Y1230 mutations are particularly common resistance mutations for type I TKIs amegroups.org. For instance, in one study, Y1230 mutations were dominating, followed by D1228 mutations in resistant clones aacrjournals.org. These mutations can cause dramatic shifts in the measured IC50 values for type I inhibitors in cellular proliferation assays aacrjournals.org.

Interestingly, some type II MET inhibitors, which bind to a different conformation of the kinase domain, have shown activity in the presence of D1228 and Y1230 mutations mdpi.comamegroups.org. Foretinib, a type II MET-TKI, has demonstrated potent activity against D1228X secondary mutations of MET in in vitro and in vivo models, suggesting its potential as a second-line treatment option for resistance mediated by these mutations nih.govresearchgate.net. Molecular dynamics analysis suggests that the structure of Foretinib, particularly its long tail, plays a role in binding to the mutated MET, interacting with a residue at the solvent front (G1163) nih.gov.

Here is a table summarizing the impact of D1228 and Y1230 mutations on sensitivity to different MET inhibitor types:

MET Kinase Domain MutationAffected ResiduesImpact on Type I MET InhibitorsImpact on Type II MET InhibitorsRelevant Foretinib Activity
Secondary MutationsD1228, Y1230Confer resistance by altering binding amegroups.orgaacrjournals.orgaacrjournals.orgGenerally less affected; some active mdpi.comamegroups.orgForetinib shows activity against D1228X mutations nih.govresearchgate.net

Tertiary MET Kinase Domain Mutations (e.g., G1163X, L1195F/I, F1200I/L)

Tertiary mutations in the MET kinase domain, such as those at G1163, L1195, and F1200, have also been identified as mechanisms of acquired resistance to MET inhibitors, particularly type II inhibitors mdpi.comamegroups.orgaacrjournals.org.

The solvent front mutation G1163R, analogous to mutations in other kinases, can confer resistance to type Ia TKIs like crizotinib (B193316), which interact with this residue amegroups.orgaacrjournals.org. However, this mutation may not affect type Ib or type II TKIs amegroups.orgaacrjournals.org.

Mutations affecting residues L1195 and F1200 have been associated with resistance to type II MET inhibitors mdpi.comamegroups.orgaacrjournals.org. These mutations can interfere with the binding of type II inhibitors aacrjournals.org.

Tertiary mutations at G1163, along with L1195F/I and F1200I/L, have been observed as acquired resistance mechanisms to Foretinib in preclinical models nih.govresearchgate.net.

Here is a table summarizing the impact of tertiary MET mutations on sensitivity to different MET inhibitor types:

MET Kinase Domain MutationAffected ResiduesImpact on Type Ia MET InhibitorsImpact on Type Ib MET InhibitorsImpact on Type II MET InhibitorsRelevant Foretinib Resistance
Tertiary MutationsG1163Can confer resistance (e.g., G1163R to crizotinib) amegroups.orgaacrjournals.orgGenerally less affected amegroups.orgaacrjournals.orgGenerally less affected by G1163 mutations amegroups.orgaacrjournals.orgG1163X, L1195F/I, F1200I/L observed as resistance mechanisms to Foretinib nih.govresearchgate.net
Tertiary MutationsL1195, F1200Not specified in search resultsNot specified in search resultsCan confer resistance mdpi.comamegroups.orgaacrjournals.orgL1195F/I, F1200I/L observed as resistance mechanisms to Foretinib nih.govresearchgate.net

FLT3-TKD Mutations

Mutations in the tyrosine kinase domain (TKD) of the FMS-like tyrosine kinase 3 (FLT3) receptor are well-known causes of resistance to FLT3 inhibitors, particularly in acute myeloid leukemia (AML) nih.govashpublications.org. While the prognostic impact of de novo FLT3-TKD mutations might be minimal, their appearance during treatment with FLT3 inhibitors is a major resistance mechanism nih.gov.

Different types of FLT3 inhibitors are affected differently by TKD mutations. Type I FLT3 inhibitors, which bind to both active and inactive forms of the receptor, are generally active against both FLT3-ITD and TKD mutations mdpi.com. Type II FLT3 inhibitors, which bind specifically to the inactive conformation, are selectively active against FLT3-ITD but may be resistant to TKD mutations mdpi.com. Mutations at residues like D835 and I836 are commonly reported TKD mutations associated with resistance to type II FLT3 inhibitors nih.govashpublications.org. The gatekeeper mutation F691L has shown universal resistance to some currently available FLT3 inhibitors mdpi.commdpi.com.

Preclinical studies have investigated the activity of Foretinib against FLT3 mutations, including those in the TKD. Foretinib has shown potent inhibitory effects against leukemia cells expressing FLT3-ITD and has demonstrated the ability to overcome resistance to existing FLT3 inhibitors conferred by secondary mutations in FLT3 in vitro nih.gov. This suggests that Foretinib may have activity against FLT3-TKD mutations that cause resistance to other FLT3 inhibitors nih.gov.

Here is a summary of FLT3-TKD mutations and their impact on FLT3 inhibitors:

FLT3 Mutation TypeAffected DomainImpact on Type I FLT3 InhibitorsImpact on Type II FLT3 InhibitorsExamples of Resistance MutationsRelevant Foretinib Activity
TKD MutationsTyrosine Kinase DomainGenerally active against mdpi.comCan confer resistance mdpi.comashpublications.orgD835, I836, F691L nih.govmdpi.comashpublications.orgmdpi.comForetinib shows activity against secondary FLT3 mutations conferring resistance to other FLT3 inhibitors nih.gov

Bypass Signaling Pathway Activation

Bypass signaling pathway activation is an off-target resistance mechanism where tumor cells activate alternative signaling pathways to maintain growth and survival despite the inhibition of the primary target kinase mdpi.comnih.govamegroups.org.

KRAS Overexpression

Overexpression or amplification of wild-type KRAS has been identified as a mechanism of acquired resistance to MET inhibitors researchgate.netnih.govaacrjournals.org. Studies have shown that cells resistant to MET inhibitors can display amplification and overexpression of wild-type KRAS researchgate.net. This overexpression of KRAS can lead to the activation of downstream pathways, such as the MAPK pathway, which can bypass the inhibited MET signaling and drive tumor growth amegroups.orgresearchgate.netnih.govaacrjournals.org.

In preclinical models, overexpression of wild-type KRAS has been shown to impart resistance to MET inhibitors like crizotinib nih.govaacrjournals.org. This resistance can be associated with sustained activation of downstream signaling, such as ERK and AKT phosphorylation, despite MET inhibition nih.gov. Combining MET inhibitors with inhibitors of downstream pathways, such as MEK inhibitors, has shown potential in overcoming resistance mediated by KRAS activation amegroups.orgnih.gov.

KRAS amplification has been observed as a recurrent event in METex14-mutant NSCLC patients who developed resistance to crizotinib aacrjournals.org. This mechanism can involve the uncoupling of MET from downstream effectors and reliance on PI3K signaling upon MET inhibition aacrjournals.org.

Here is a summary of KRAS overexpression as a resistance mechanism:

MechanismAlterationDownstream ImpactImpact on MET InhibitorsPotential Overcoming Strategy
Bypass SignalingKRAS Overexpression/Amplification researchgate.netnih.govaacrjournals.orgActivation of MAPK and PI3K pathways amegroups.orgresearchgate.netnih.govaacrjournals.orgConfers resistance to MET inhibitors researchgate.netnih.govaacrjournals.orgCombination therapy (e.g., MET inhibitor + MEK inhibitor or PI3K inhibitor) amegroups.orgnih.govaacrjournals.org

NRAS Off-Target Mutations

Activating mutations in NRAS can also contribute to resistance to TKIs by activating downstream signaling pathways, particularly the MAPK pathway mdpi.comescholarship.orgfrontiersin.org. These mutations represent an off-target resistance mechanism where the drug target itself is not altered, but an alternative pathway is activated to sustain cell survival and proliferation nih.gov.

NRAS mutations have been identified as resistance mechanisms in various cancers treated with TKIs, including those targeting FLT3 and EGFR mdpi.comescholarship.orgfrontiersin.orgresearchgate.net. For instance, activating NRAS mutations have been reported as a common mechanism of resistance to the FLT3 inhibitor gilteritinib (B612023) nih.govmdpi.com.

In the context of Foretinib, preclinical studies have indicated that activating NRAS mutations that cause resistance to other FLT3 inhibitors, such as gilteritinib and quizartinib (B1680412), can also decrease the efficacy of Foretinib nih.gov. This suggests that NRAS-mediated activation of downstream signaling can bypass the inhibitory effects of Foretinib in certain contexts nih.gov.

Here is a summary of NRAS off-target mutations as a resistance mechanism:

MechanismAlterationDownstream ImpactImpact on TKIs (General)Relevant Foretinib Impact
Bypass SignalingActivating NRAS Mutations mdpi.comescholarship.orgfrontiersin.orgActivation of MAPK pathway escholarship.orgfrontiersin.orgCan confer resistance to various TKIs mdpi.comescholarship.orgfrontiersin.orgresearchgate.netActivating NRAS mutations decrease Foretinib efficacy in preclinical models nih.gov

Foretinib, a multi-kinase inhibitor, has been investigated for its activity against various receptor tyrosine kinases (RTKs), including MET, RON, AXL, TIE-2, and VEGFR2 plos.org. Preclinical studies have explored its potential in inhibiting tumor cell proliferation, invasion, and angiogenesis plos.org. While the user specifically requested information on "Foretinib H2O", the search results primarily discuss "Foretinib" (GSK1363089, XL880) in the context of resistance mechanisms and preclinical strategies. PubChem identifies Foretinib with CID 42642645 nih.govuni.luguidetopharmacology.org. One source mentions "foretinib, a halogenated TKI targeting MET, VEGFR ... hydrate (B1144303) in isopropanol" mdpi-res.com, implying a hydrate form exists or is used in synthesis, but the primary focus in the resistance literature is on the compound itself, referred to as Foretinib. Therefore, the following sections will discuss resistance mechanisms and preclinical strategies related to Foretinib, as described in the provided search results.

Resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in cancer treatment. Various mechanisms contribute to the development of acquired resistance, including on-target mutations in the kinase domain, activation of alternative signaling pathways, and histological transformation pnas.orgmdpi.comfrontiersin.org.

In the context of MET-driven non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations (METex14), acquired resistance to first-line MET-TKIs like capmatinib (B1663548) and tepotinib (B1684694) often involves secondary mutations in the MET kinase domain, particularly at residues D1228 and Y1230 nih.govresearchgate.netresearchgate.net. Preclinical studies using Ba/F3 cell models expressing METex14 with these secondary mutations have shown that while several type II MET-TKIs are active against Y1230X mutations, only foretinib demonstrated potent activity against D1228X secondary mutations nih.govresearchgate.net. Molecular dynamics simulations suggest that the long tail of foretinib plays a crucial role in binding to D1228X MET through interaction with a residue at the solvent front (G1163) nih.govresearchgate.net.

However, resistance to foretinib itself can also emerge. Tertiary mutations at G1163, along with L1195F/I and F1200I/L, have been identified as acquired resistance mechanisms to second-line foretinib treatment in Ba/F3 cell models nih.govresearchgate.net.

Resistance mechanisms can also be EGFR-independent, involving the aberrant activation of other RTKs such as AXL, IGF1-R, and FGFR, or downstream pathways like PI3K/AKT and RAS/MAPK frontiersin.org. Activation of AXL by its ligand GAS6 can lead to acquired resistance to EGFR-TKIs through the activation of MEK/ERK and PI3K/AKT pathways and is often accompanied by epithelial-mesenchymal transition (EMT) mdpi.com. Foretinib, as a VEGFR/MET/AXL inhibitor, has shown the ability to restore partial sensitivity in EGFR-TKI-resistant cells mdpi.com.

In acute myeloid leukemia (AML) with FLT3-ITD mutations, foretinib has demonstrated activity against secondary mutations that confer resistance to other FLT3 inhibitors like quizartinib and gilteritinib, including mutations at D835, F691, and Y842 nih.govaacrjournals.org. However, secondary off-target mutations, such as in NRAS, which are common resistance mechanisms to gilteritinib, can decrease the efficacy of foretinib nih.govaacrjournals.org.

In NTRK1 fusion-positive tumor cells, the acquisition of the NTRK1 G667C mutation has been associated with resistance to entrectinib (B1684687) aacrjournals.org. Preclinical studies have shown that foretinib can inhibit TRK-A phosphorylation and overcome this resistance in vitro and in a brain metastasis model aacrjournals.org.

Preclinical Strategies to Overcome Resistance

Preclinical strategies to overcome resistance to TKIs, including foretinib, involve targeting the identified resistance mechanisms through various approaches, such as the use of more potent inhibitors, targeting alternative pathways, and combination therapies nih.govmdpi.com.

Given that specific secondary mutations in MET can confer resistance to first-line TKIs, using agents like foretinib that retain activity against these mutations represents a sequential treatment strategy nih.govresearchgate.net. For instance, foretinib has shown potent activity against D1228X MET mutations that confer resistance to capmatinib and tepotinib nih.govresearchgate.net.

When resistance to foretinib emerges due to tertiary mutations like G1163X in MET, novel inhibitors or combination strategies targeting these specific resistant forms may be necessary nih.govresearchgate.net.

Targeting alternative or bypass signaling pathways that become activated upon TKI treatment is another crucial strategy. Foretinib's activity against multiple RTKs, including MET, AXL, and VEGFR2, suggests its potential in addressing resistance driven by the activation of these pathways plos.orgmdpi.com. For example, foretinib restored partial sensitivity in EGFR-TKI-resistant cells where AXL signaling was implicated mdpi.com.

Combination therapy is a widely explored preclinical strategy to overcome or delay the emergence of resistance nih.govmdpi.com. Combining TKIs with agents that target different pathways or resistance mechanisms can lead to synergistic effects nih.gov. While specific combination studies involving this compound were not detailed in the search results, the principle of combination therapy is highly relevant. For example, in mucosal melanoma cells, combining EGFR and MET inhibitors demonstrated potential in blocking signaling crosstalk and potentially delaying resistance researchgate.net.

Preclinical models, such as cell lines with acquired resistance mutations (e.g., Ba/F3 cells with MET mutations or KM12SM-ER cells with NTRK1 mutation) and in vivo xenograft models, are instrumental in identifying resistance mechanisms and evaluating the efficacy of new strategies pnas.orgnih.govaacrjournals.org. Studies using these models have provided data on the activity of foretinib against resistant cell lines and its effect on tumor growth in vivo pnas.orgnih.govaacrjournals.org.

For example, in Ba/F3 cells with secondary D1228X MET mutations, foretinib showed similar IC50 values compared to cells with METex14 alone, indicating its potent activity against these resistant variants nih.gov.

Interactive Data Table: IC50 Values of Foretinib in Ba/F3 Cell Models

Cell Line ModelMET Mutation StatusForetinib IC50 (nM)
Ba/F3METex14 aloneSimilar to D1228X
Ba/F3METex14 + D1228X variantsSimilar to METex14 alone nih.gov

Preclinical studies in mouse models have also evaluated the in vivo efficacy of foretinib against resistant tumors. In a brain metastasis model using KM12SM-ER cells with the entrectinib-resistant NTRK1-G667C mutation, foretinib significantly inhibited tumor progression aacrjournals.org.

Preclinical Combination Therapeutic Strategies Involving Foretinib

Synergistic Effects with Chemotherapeutic Agents

Preclinical research has demonstrated that combining foretinib (B612053) with certain chemotherapeutic agents can lead to synergistic anti-tumor effects, particularly in models of gastric cancer.

Combination with Nab-Paclitaxel

Studies in preclinical models of gastric adenocarcinoma (GAC), specifically using MKN-45 cells which overexpress c-Met, have evaluated the therapeutic efficacy of foretinib in combination with nab-paclitaxel (NPT). In subcutaneous xenografts, while both NPT and foretinib monotherapies showed inhibition in tumor growth, the combination of NPT plus foretinib demonstrated additive effects on tumor regression. aacrjournals.orgnih.gov

In a peritoneal dissemination model of GAC, the combination therapy significantly improved animal survival compared to monotherapies. Median animal survival in control groups was 23 days. NPT monotherapy increased survival to 42 days (an 83% increase), and foretinib monotherapy increased survival to 46 days (a 100% increase). The combination of NPT and foretinib resulted in a median survival of 76 days, representing a 230% increase compared to controls. aacrjournals.orgnih.gov

Mechanistic evaluations indicated that foretinib enhanced the anti-tumor response of nab-paclitaxel. In vitro studies showed that both NPT and foretinib inhibited the proliferation of GAC cells, with additive effects observed when combined. aacrjournals.orgnih.gov Foretinib treatment led to a decrease in the phosphorylation of key signaling proteins such as AKT, ERK, and PLC-γ in GAC cells, both alone and in combination with nab-paclitaxel. aacrjournals.org The combination also showed a greater increase in apoptosis compared to monotherapies in subcutaneous tumor models. nih.gov

Table 1: Preclinical Efficacy of Foretinib and Nab-Paclitaxel in GAC Models aacrjournals.orgnih.gov

Treatment GroupSubcutaneous Xenograft Net Tumor Growth (mm³)Peritoneal Dissemination Model Median Survival (Days)Increase in Survival (%)
Control581.723-
Oxaliplatin (B1677828)397.924ns
Nab-Paclitaxel (NPT)229.94283
Foretinib-82.6 (regression)46100
Oxaliplatin + Foretinib-74.1 (regression)55139
NPT + Foretinib-96.3 (regression)76230

Combination with Oxaliplatin

Preclinical studies in gastric cancer models have also investigated the combination of foretinib with oxaliplatin. In subcutaneous GAC xenografts, oxaliplatin monotherapy showed a modest inhibition in tumor growth compared to controls. The combination of oxaliplatin plus foretinib resulted in tumor regression, demonstrating an enhanced effect compared to oxaliplatin alone. aacrjournals.orgnih.gov

In the peritoneal dissemination model, while oxaliplatin monotherapy did not significantly increase median animal survival compared to controls (24 days vs 23 days), the combination of oxaliplatin and foretinib increased median survival to 55 days, a 139% increase over controls. aacrjournals.orgnih.gov

Analysis of tumor sections indicated that foretinib monotherapy and the combination with oxaliplatin led to increased cancer cell death, as measured by the apoptotic index, compared to oxaliplatin alone, although the effect of the combination was not significantly different from foretinib or oxaliplatin monotherapy in terms of apoptosis index in one study. nih.gov However, the combination of foretinib with oxaliplatin did show a reduction in cancer cell proliferation and tumor vasculature. nih.gov

Integration with Immunotherapeutic Approaches

Preclinical studies have explored the potential of combining foretinib with immunotherapy, particularly with anti-PD-1 antibodies, and the mechanisms by which foretinib may modulate the tumor microenvironment to enhance immune responses.

Combination with Anti-PD-1 Antibodies

In preclinical colorectal cancer (CRC) mouse models (MC38 and CT26), the combination of foretinib with anti-PD-1 antibodies has shown significant anti-tumor effects. While monotherapies with either foretinib or anti-PD-1 antibody inhibited tumor growth, the combination therapy significantly enhanced this inhibition. nih.govfrontiersin.org

Table 2: Preclinical Tumor Growth Inhibition with Foretinib and Anti-PD-1 Combination in CRC Models frontiersin.org

Treatment GroupMC38 Tumor Growth Inhibition (%)
Foretinib67.97
Anti-PD-1 Antibody76.69
Foretinib + Anti-PD-198.05

Modulation of Tumor Microenvironment for Immunotherapy Enhancement

Foretinib's ability to enhance the efficacy of anti-PD-1 antibodies is linked to its effects on the tumor microenvironment (TME). Preclinical investigations have shown that foretinib can modulate the TME in several ways. nih.govnih.gov

Foretinib treatment has been shown to increase the expression of PD-L1, a ligand that interacts with PD-1 on T cells to suppress immune responses. This increase in PD-L1 expression occurs via the activation of the JAK2-STAT1 pathway. nih.govnih.gov While increased PD-L1 might intuitively suggest greater immune suppression, in the context of anti-PD-1 therapy, it can provide more targets for the antibody, potentially enhancing the effectiveness of the immune checkpoint blockade.

Furthermore, the combination of foretinib and anti-PD-1 antibody therapy has been shown to remodel the TME by enhancing the infiltration and improving the function of T cells. nih.govnih.gov The combination also decreased the percentage of tumor-associated macrophages (TAMs) and inhibited their polarization towards the immunosuppressive M2 phenotype. nih.govnih.govnih.gov These changes in the immune cell composition and activity within the tumor contribute to a more favorable environment for anti-tumor immunity, thereby enhancing the effects of the anti-PD-1 antibody. nih.govnih.gov

Combination with Other Targeted Therapies

Preclinical studies have also explored combining foretinib with other targeted therapies, leveraging its multi-kinase inhibitory properties. Foretinib, which inhibits c-Met and VEGFR2 among other kinases, has been investigated in combination with inhibitors targeting different pathways. nih.govguidetopharmacology.orgamegroups.org

In uveal melanoma cell lines and patient-derived xenograft (PDX) models, combinations of trabectedin (B1682994) with either the CK2/CLK inhibitor CX-4945 or the c-MET/TAM receptor inhibitors foretinib and cabozantinib (B823) demonstrated synergistic effects and induced apoptosis. arvojournals.org Specifically, the combination of trabectedin with foretinib strongly activated caspases 3 and 7 in most tested cell lines, indicating increased apoptosis. arvojournals.org

Another preclinical investigation explored the combination of foretinib with erlotinib, an EGFR tyrosine kinase inhibitor, in lung tumor cell lines with MET and EGFR amplification. This combination increased sensitivity in the presence of HGF, the ligand for MET. amegroups.org

Furthermore, foretinib has been investigated in combination with lapatinib (B449), a HER2 and EGFR inhibitor, showing potential against breast cancer in preclinical studies. mdpi.com

These studies highlight the potential of combining foretinib with other targeted agents to overcome resistance mechanisms or target multiple pro-survival pathways simultaneously in various cancer types.

Synthetic Chemistry and Process Research of Foretinib

Classical Synthetic Routes and Methodologies

Classical synthetic strategies for obtaining Foretinib (B612053) have been disclosed in various patents. One approach involves the condensation of a phenolic compound with a quinolinyl triflate intermediate. This reaction, typically carried out in the presence of a base like 2,6-lutidine, yields a quinolinyl ether. Subsequent O-debenzylation of this ether, for instance, through transfer hydrogenation with 1,4-cyclohexadiene (B1204751) and Pd/C, produces a hydroxyquinoline derivative. Finally, this intermediate is alkylated with N-(3-chloropropyl)morpholine hydrochloride, often using potassium carbonate in a solvent like DMF, to furnish Foretinib. portico.org

Another classical method involves the direct coupling of a phenol (B47542) derivative with a chlorinated quinoline (B57606) intermediate. This coupling reaction can be facilitated by palladium catalysts, such as Pd(OAc)2, along with ligands like 2-(di-tert-butylphosphino)-1,1'-binaphthyl (DTBPB) and a base like K3PO4, in suitable solvents like anisole (B1667542) or NMP/toluene. portico.org

A third described strategy involves the acylation of a quinolinyloxyaniline intermediate with a cyclopropanecarbonyl chloride derivative. This reaction is typically performed using a base like K2CO3 in a solvent mixture such as THF/H2O. portico.org

The precursors for these routes, such as the cyclopropane-1,1-bis(carboxamide) core and the acid chloride intermediate, are prepared through separate synthetic sequences. For instance, the monoamide intermediate can be synthesized by treating cyclopropane-1,1-dicarboxylic acid with thionyl chloride or oxalyl chloride followed by condensation with 4-fluoroaniline. portico.orggoogle.com

Novel Synthetic Approaches and Yield Optimization

While specific detailed novel synthetic routes and extensive yield optimization data are often proprietary, research continues to explore improved methods for Foretinib synthesis. Some methods aim to avoid the use of precious metals and minimize environmental impact compared to traditional routes. evitachem.com

One patented method describes a preparation process starting with 1,1-cyclopropyl diethyl dicarboxylate. This undergoes selective hydrolysis under basic conditions, followed by acidification to yield cyclopropane-1,1-dicarboxylic acid monoethyl ester. This monoester is then amidated with para-fluoroaniline. Subsequent reactions, including further hydrolysis and amidation with 4-amino-2-fluorophenol, lead to intermediates that are transformed into the target product. This method mentions obtaining a crude product which is then recrystallized to yield a high purity product, with a reported total recovery of 44-55%. google.com

Another approach mentioned involves obtaining a compound via para-fluoroaniline amidation after hydrolysis, followed by substitution and cyclization reactions with other intermediates. However, this method reportedly yields more intermediate and target product by-products and requires multiple column chromatography purifications, resulting in a low total recovery and being less suitable for industrial production. google.com

Intermediate Compound Derivatization

The synthesis of Foretinib involves the formation and manipulation of several key intermediate compounds. Derivatization of these intermediates is crucial for building the complete molecular structure.

One important intermediate is the cyclopropane-1,1-bis(carboxamide) core, which is formed through amidation reactions involving cyclopropane-1,1-dicarboxylic acid or its derivatives. portico.org Another key intermediate is the quinoline moiety, which is functionalized with methoxy, morpholinopropoxy, and phenoxy groups at specific positions. evitachem.comnih.gov The introduction of the 3-fluoro-4-hydroxyphenyl group is also a critical step, often involving reactions with appropriately substituted aniline (B41778) or phenol derivatives. portico.orggoogle.com

Specific intermediate derivatization steps include the alkylation of a 7-hydroxyquinoline (B1418103) derivative with N-(3-chloropropyl)morpholine hydrochloride to introduce the morpholine-containing side chain. portico.org The formation of amide bonds through the reaction of carboxylic acid derivatives (like acid chlorides) with aniline intermediates is also a fundamental derivatization step in constructing the cyclopropane-1,1-bis(carboxamide) portion of the molecule. portico.orggoogle.com

Advanced Analytical Methodologies for Foretinib Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantification of Foretinib (B612053) in biological matrices due to its sensitivity, selectivity, and speed nih.govnih.govnih.gov. This method typically involves sample preparation, chromatographic separation, and detection using mass spectrometry in multiple reaction monitoring (MRM) mode nih.govnih.govrsc.org.

Application in Preclinical Pharmacokinetic Studies

Validated LC-MS/MS methods have been successfully applied to preclinical pharmacokinetic studies of Foretinib, primarily in rats nih.govnih.govnih.govresearchgate.net. These studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Methods have been developed and validated according to regulatory guidelines, demonstrating acceptable linearity, accuracy, and precision nih.govnih.govresearchgate.net.

For instance, a validated ultra-high-performance liquid chromatography tandem mass spectrometric method for Foretinib determination in rat plasma showed linearity in the range of 0.5-1000 ng/mL with a correlation coefficient greater than 0.999 nih.gov. The mean extraction recovery from rat plasma ranged from 84.55% to 88.09%, and the matrix effect was between 88.56% and 99.21% nih.gov. Intra- and inter-day precision were reported as less than 12.95%, with accuracy ranging from -7.55% to 8.57% nih.gov. Another method validated for human plasma, urine, and rat liver microsomes demonstrated linearity from 5 to 500 ng/mL with an r² ≥ 0.9993 nih.gov. The lower limit of quantification (LLOQ) was 6.0 ng/mL nih.gov. A separate UPLC-MS/MS method applied to a pharmacokinetic study in rats showed a linear range of 0.5–400.0 ng/mL with an LLOQ of 0.5 ng/mL nih.govresearchgate.net.

Pharmacokinetic studies utilizing these methods have provided insights into Foretinib's behavior in animal models. For example, a study in rats revealed moderate elimination half-life, low clearance, and dose-independent pharmacokinetic profiles nih.gov.

Here is a summary of validation parameters from selected LC-MS/MS methods for Foretinib:

MatrixLinear Range (ng/mL)LLOQ (ng/mL)Extraction Recovery (%)Matrix Effect (%)Intra-day Precision (%)Inter-day Precision (%)Accuracy (%)Reference
Rat Plasma0.5 - 1000Not specified84.55 - 88.0988.56 - 99.21< 12.95< 12.95-7.55 - 8.57 nih.gov
Human Plasma5 - 5006.0Not specifiedNot specified0.16 - 1.670.16 - 1.67-2.39 - -0.52 nih.gov
Rat Liver Microsomes5 - 5006.0Not specifiedNot specifiedNot specifiedNot specifiedNot specified nih.gov
Rat Plasma0.5 - 400.00.587.9Not specified≤ 7.8≤ 7.888.7 nih.govresearchgate.net

Metabolic Stability Investigations

LC-MS/MS is also a key tool for investigating the metabolic stability of Foretinib, often using in vitro systems like liver microsomes nih.govnih.govrsc.orgrsc.orgrsc.org. These studies help predict how the compound is likely to be metabolized in vivo.

Studies using rat liver microsomes and LC-MS/MS have characterized Foretinib's phase I metabolic pathways, including oxidation, defluorination, reduction, and hydroxylation rsc.org. Potential reactive metabolites, such as aldehydes and iminium ions, have also been identified using trapping agents in conjunction with LC-MS/MS rsc.org.

Metabolic stability is quantified by parameters such as intrinsic clearance (CLint) and in vitro half-life (t1/2). For Foretinib in rat liver microsomes, reported values include an in vitro half-life of 24.93 minutes and an intrinsic clearance of 6.56 mL/min/kg nih.gov. Another study reported an intrinsic clearance of 6.33 mL/min/kg and an in vitro half-life of 23.9 minutes for Foretinib in rat liver microsomes rsc.org. These findings suggest high clearance by the liver rsc.org.

Here is a summary of Foretinib's metabolic stability parameters in rat liver microsomes:

MatrixIntrinsic Clearance (mL/min/kg)In vitro Half-life (min)Reference
Rat Liver Microsomes6.5624.93 nih.gov
Rat Liver Microsomes6.3323.9 rsc.org

Simultaneous Quantification with Other Compounds

LC-MS/MS methods have been developed for the simultaneous quantification of Foretinib alongside other therapeutic compounds, which is valuable in studies involving combination therapies or for monitoring multiple drugs concurrently nih.govnih.govrsc.orgrsc.org. A validated LC-MS/MS method exists for the simultaneous estimation of Foretinib and Lapatinib (B449), another tyrosine kinase inhibitor nih.govnih.govrsc.orgrsc.org. This method utilized an isocratic mobile phase on a reversed-phase C18 column with multiple reaction monitoring (MRM) detection rsc.orgrsc.org. The linear dynamic range for both Foretinib and Lapatinib in rat liver microsomes was established from 5 to 500 ng/mL with a correlation coefficient (r²) ≥ 0.9999 rsc.orgrsc.org.

Spectrofluorimetric Methods for Assay Development

Spectrofluorimetric methods offer an alternative approach for the assay of Foretinib, particularly for its quantification in bulk powder and biological fluids like urine researchgate.netnih.govebi.ac.uk. These methods often rely on the intrinsic fluorescence properties of the compound or the development of fluorescent derivatives.

Micellar-enhanced spectrofluorimetric methods have been developed to improve the sensitivity of Foretinib detection researchgate.netnih.govebi.ac.uk. These methods utilize surfactants, such as Cremophor RH 40, to enhance the fluorescence signal researchgate.netnih.gov. One such method measures Foretinib's fluorescence at 344 nm after excitation at 245 nm in a micellar medium researchgate.netnih.gov. This method demonstrated a linear relationship between relative fluorescence intensity and Foretinib concentrations in the range of 50 – 1000 µg/L, with a correlation coefficient of 0.998 researchgate.netnih.gov. The calculated limit of detection (LOD) was 10.60 µg/L researchgate.netnih.gov. The method has been applied to the assay of Foretinib in pure bulk powder and spiked human urine samples, showing good accuracy researchgate.netnih.gov.

Synchronous spectrofluorimetric methods, combined with artificial neural networks, have also been explored for the simultaneous determination of Foretinib and Lapatinib in human urine, further highlighting the versatility of fluorescence-based techniques nih.gov.

Immunoassays for Biomarker Analysis

Immunoassays play a significant role in Foretinib research, particularly for the analysis of biomarkers related to its mechanism of action and pharmacodynamic effects nih.govnih.govplos.org. These assays are capable of quantifying specific proteins and other molecules in biological samples.

Electrochemiluminescent two-site immunoassays have been used to measure levels of circulating biomarkers such as soluble MET (sMET), Hepatocyte Growth Factor (HGF), soluble VEGFR2 (sVEGFR2), and Vascular Endothelial Growth Factor (VEGF-A) in plasma samples from patients treated with Foretinib nih.govnih.govplos.orgresearchgate.net. These biomarkers are relevant because Foretinib targets MET and VEGFR2 nih.govnih.govnih.gov.

Analysis of these biomarkers in clinical studies has provided insights into the biological activity of Foretinib. For example, significant changes from baseline in the levels of several circulating biomarkers, including sMET and HGF, have been observed following Foretinib treatment nih.govplos.org. Such analyses can help in understanding the drug's pharmacodynamic effects and identifying potential correlates of clinical response nih.govnih.govplos.org.

Computational and Structural Biology Studies of Foretinib

Identification of Key Binding Residues and Interaction Motifs

Computational and structural biology studies have been instrumental in elucidating the molecular basis of foretinib's interaction with its target kinases, primarily c-Met and ROS1. Foretinib (B612053) functions predominantly as a type II kinase inhibitor, a class of inhibitors that stabilizes the inactive conformation of the kinase domain, typically characterized by the "DFG-out" motif. This binding mode allows foretinib to access a hydrophobic pocket adjacent to the ATP-binding site, which is not available in the active conformation nih.govmdpi.comnih.govacs.org.

Structural analyses, including crystal structures and molecular docking simulations, have identified key amino acid residues and interaction motifs critical for the binding affinity and selectivity of foretinib.

c-Met Binding Interactions

Crystal structure analysis of c-Met in complex with foretinib (e.g., PDB ID 3LQ8, 6SD9) has provided detailed insights into the binding mode nih.govresearchgate.netatomistry.com. Foretinib occupies the ATP-binding pocket in a type II conformation. A crucial interaction involves the formation of a hydrogen bond between the quinoline core of foretinib and the backbone of the hinge region residue Methionine 1160 (M1160) nih.gov. This hydrogen bond anchors the molecule within the binding site.

Furthermore, the terminal fluoro-phenyl group of foretinib extends into and occupies a lipophilic back pocket. This pocket is formed as a result of the displacement of the DFG motif (specifically, the phenylalanine residue) into the "out" position, a hallmark of the inactive kinase conformation nih.govacs.org. The interactions within this hydrophobic pocket contribute significantly to the stability of the complex and the potency of foretinib as a type II inhibitor. Studies on resistance mechanisms in c-Met have highlighted the importance of this interaction, as mutations in residues lining this pocket, such as Leucine 1195 (L1195), can disrupt the binding of type II inhibitors like foretinib nih.gov.

ROS1 Binding Interactions

Molecular docking studies have also explored the binding of foretinib to the ROS1 kinase domain, highlighting similarities to the binding of other type II inhibitors like cabozantinib (B823) mdpi.compnas.orgresearchgate.net. These studies suggest that foretinib binds to the inactive conformation of ROS1. The morpholine (B109124) moiety of foretinib is predicted to engage in interactions with specific residues within the ROS1 binding site, notably Lysine 1976 (K1976) and Glutamic acid 2030 (E2030) mdpi.compnas.orgresearchgate.net.

While a primary binding pose similar to cabozantinib has been proposed, docking analyses have also indicated the possibility of an alternative, reverse binding orientation for foretinib within the ROS1 pocket mdpi.compnas.orgresearchgate.net. In this alternative pose, the morpholine group interacts favorably with the αC-helix, while the fluorophenyl and quinoline moieties occupy the adenine-binding site and specificity site, respectively mdpi.compnas.orgresearchgate.net. This potential for alternative binding modes may contribute to the inhibitory profile of foretinib against ROS1.

Other Kinase Interactions

Beyond c-Met and ROS1, structural studies have also investigated foretinib's interaction with other kinases, such as Ephrin A2 (EphA2). A crystal structure of EphA2 bound to foretinib (PDB ID 5IA4) is available, providing detailed information on the specific interactions within the EphA2 binding site rcsb.org. These diverse structural studies collectively contribute to a comprehensive understanding of how foretinib engages with different kinase targets at the molecular level.

Summary of Key Binding Residues and Interaction Motifs

The following table summarizes some of the key residues and interaction types identified through structural and computational studies of foretinib binding to its target kinases.

Target KinaseKey Binding Residues/RegionsType of Interaction(s)Structural Basis
c-MetM1160 (Hinge Region)Hydrogen bond (quinoline core)Crystal Structure nih.gov
c-MetLipophilic Back PocketHydrophobic interactions (fluoro-phenyl group)Crystal Structure nih.gov
ROS1K1976, E2030Interactions with morpholine moiety (predicted)Docking Studies mdpi.compnas.orgresearchgate.net
ROS1αC-helix, Adenine-binding site, Specificity siteInteractions in alternative binding pose (predicted)Docking Studies mdpi.compnas.orgresearchgate.net
EphA2Specific residues in binding siteDetailed interactions available in PDB 5IA4Crystal Structure rcsb.org

Note: In an interactive data table, users could typically sort by columns (e.g., Target Kinase, Type of Interaction) or filter based on keywords.

These studies underscore the importance of specific amino acid residues and the conformational state of the kinase domain in mediating foretinib's inhibitory activity. The type II binding mode, involving interactions with the hinge region and the hydrophobic back pocket, is a key feature of foretinib's molecular mechanism against targets like c-Met and ROS1.

Future Research Directions in Preclinical Oncology with Foretinib H2o

Discovery of New Preclinical Resistance Mechanisms

Understanding and overcoming resistance is a critical area of preclinical research for Foretinib (B612053) H2O. Resistance to targeted therapies, including RTK inhibitors like Foretinib, can arise through various mechanisms, such as secondary mutations in the target kinase, activation of alternative signaling pathways (bypass mechanisms), or changes in the tumor microenvironment. amegroups.orgfrontiersin.org Preclinical models are essential for identifying these mechanisms. For example, activation of the MET receptor by high levels of hepatocyte growth factor (HGF) has been shown to induce resistance to other targeted therapies, suggesting a potential role for MET inhibition by Foretinib in overcoming such resistance. amegroups.org Preclinical studies have also indicated that Foretinib may retain activity against certain resistance mutations in other kinases, such as the ROS1 L2086F mutation which confers resistance to other inhibitors like lorlatinib (B560019) and entrectinib (B1684687). amegroups.org Future research should focus on developing preclinical models of acquired resistance to Foretinib H2O across different cancer types to identify the specific genetic and non-genetic alterations that confer resistance. This will pave the way for rational design of combination therapies or the development of new compounds to circumvent these resistance mechanisms. Understanding how Foretinib affects immune cells associated with cancer in vivo could also provide insights into resistance or enhanced efficacy. nih.gov

Development of Innovative Combination Therapies

Preclinical data strongly support the investigation of this compound in combination with other therapeutic agents to enhance antitumor efficacy and overcome resistance. Combining Foretinib with chemotherapy agents like nab-paclitaxel or oxaliplatin (B1677828) has shown additive or synergistic effects in preclinical gastric cancer models, leading to enhanced tumor growth inhibition and increased animal survival. aacrjournals.org The rationale for such combinations often lies in Foretinib's ability to target both tumor cell proliferation (via MET inhibition) and tumor angiogenesis (via VEGFR2 inhibition). portico.org Furthermore, preclinical studies have explored combinations of Foretinib with immunotherapy, such as anti-PD-1 antibodies, demonstrating significantly inhibited tumor growth and improved survival in mouse models of colorectal carcinoma. nih.gov Mechanistically, Foretinib increased PD-L1 levels via the JAK2-STAT1 pathway, potentially enhancing the effectiveness of immune checkpoint inhibitors. nih.gov Combinations with HER-targeted agents have also shown synergistic cell growth inhibition in tumor cells co-activated with MET and HER1 or HER2. aacrjournals.org Future research will likely focus on identifying optimal combination partners based on the specific molecular profile of the tumor, exploring different drug classes (e.g., other targeted therapies, immunotherapies, conventional chemotherapy), and elucidating the synergistic mechanisms of action in preclinical models.

Advanced Preclinical Models for Efficacy and Mechanism Validation

The predictive power of preclinical research relies heavily on the sophistication of the models used. Future research with this compound should increasingly utilize advanced preclinical models that better recapitulate the complexity of human tumors and their microenvironment. This includes patient-derived xenografts (PDXs), genetically engineered mouse models (GEMMs), and organoid cultures. Studies using subcutaneous xenografts in immunodeficient mice have demonstrated Foretinib's ability to reduce tumor volume and inhibit phosphorylation of key targets like c-Met. aacrjournals.orgaacrjournals.org Preclinical models of metastatic disease, such as intraperitoneal xenografts in ovarian cancer, have also been used to show Foretinib's efficacy in reducing metastatic tumor nodules and tumor weight. nih.gov Advanced models can also be used to investigate the impact of this compound on the tumor microenvironment, including its effects on angiogenesis, immune cell infiltration, and the extracellular matrix. nih.govnih.gov Utilizing models that allow for the study of drug penetration, particularly into challenging sites like the brain, is also crucial for evaluating the potential of this compound in treating brain metastases or primary brain tumors. aacrjournals.org

Refinement of Synthetic and Analytical Methodologies

The synthesis and analysis of this compound are fundamental aspects supporting preclinical research. While synthetic routes for Foretinib have been established, future research may explore more efficient, cost-effective, or environmentally friendly synthesis methods. portico.orgevitachem.com Refinement of analytical methodologies is crucial for accurate quantification of this compound in biological matrices (e.g., plasma, tissue) in preclinical pharmacokinetic and pharmacodynamic studies. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are commonly used for Foretinib determination. researchgate.net Future work may involve developing more sensitive or high-throughput analytical methods to support extensive preclinical testing. Understanding the metabolic pathways of Foretinib in preclinical species is also important and relies on robust analytical techniques to identify and quantify metabolites. researchgate.net

Q & A

What are the primary molecular targets of Foretinib, and how do they influence experimental design in oncology research?

Basic:
Foretinib is a multikinase inhibitor targeting MET, VEGFR2, RON, and Axl. Experimental design should prioritize assays that measure target engagement (e.g., phosphorylation status of MET via immunoblotting) and functional outcomes (e.g., cell proliferation assays in MET-driven cancer models) . Dose selection should align with pharmacokinetic (PK) data from phase I trials, where linear dose-proportional increases in plasma concentrations were observed .

Advanced:
To evaluate off-target effects or combinatorial signaling pathways, researchers should integrate phosphoproteomic profiling or RNA sequencing with functional validation (e.g., siRNA knockdown). For instance, highlights Foretinib’s interaction with solvent-front residues (e.g., G1163 in MET) using molecular dynamics (MD) simulations, which informs structure-activity relationship studies for resistant mutations .

How should researchers design dose-escalation studies for Foretinib to determine the maximum tolerated dose (MTD)?

Basic:
Phase I trials typically employ a "3+3" design, escalating doses until dose-limiting toxicities (DLTs) occur. For Foretinib, the MTD was identified as 3.6 mg/kg (240 mg fixed dose) based on DLTs like grade 3 transaminase elevations. PK parameters (e.g., trough concentration) should be monitored to ensure linearity and exposure-response correlations .

Advanced:
Adaptive trial designs (e.g., Bayesian models) can optimize dose escalation by incorporating real-time PK/pharmacodynamic (PD) data. emphasizes the need to model drug binding kinetics (via MD simulations) for mutations like D1228N, which alter MET’s solvent-front interactions and affect dosing thresholds .

What methodologies are effective for evaluating Foretinib’s impact on gene expression in preclinical models?

Basic:
Quantitative PCR (qPCR) and immunohistochemistry (IHC) are standard for assessing mRNA/protein levels of targets like AURKA and AURKB in glioblastoma (e.g., T98 cell line). Ensure consistency in cell culture conditions and normalization to housekeeping genes .

Advanced:
Single-cell RNA sequencing can resolve heterogeneity in gene expression responses. validated Foretinib’s downregulation of AURKA/B using pathway enrichment analysis, but researchers should also assess compensatory mechanisms (e.g., alternative kinase activation) through kinome-wide profiling .

How can contradictory data on Foretinib’s efficacy across cancer types be systematically analyzed?

Basic:
Contradictions often arise from patient selection biases. For example, phase II trials in squamous cell carcinoma showed limited efficacy (median PFS: 3.9 months), while MET-mutant papillary renal cell carcinoma had a 50% response rate. Stratify analyses by biomarker status (e.g., MET exon 14 skipping) .

Advanced:
Employ meta-analytical frameworks to pool data across studies, adjusting for covariates like prior therapies and genetic heterogeneity. highlights the importance of subgroup analyses for MET-altered populations, where Foretinib’s efficacy is pronounced despite overall trial discontinuation .

What in vitro and in vivo models are appropriate for studying resistance mechanisms to Foretinib?

Advanced:
Ba/F3 cell lines engineered with MET mutations (e.g., D1228N, Y1230H) are critical for modeling resistance. In vivo, Hs746t xenografts with D1228 mutations replicate clinical resistance patterns. MD simulations can predict tertiary mutations (e.g., G1163R) that confer resistance by disrupting drug binding .

How should pharmacodynamic (PD) biomarkers be validated in Foretinib studies?

Basic:
PD markers like MET phosphorylation (pMET) in tumor biopsies or plasma soluble MET levels should correlate with drug exposure. Use IHC with validated antibodies and predefined scoring criteria (e.g., H-score) .

Advanced:
Liquid biopsy platforms (e.g., ctDNA analysis) enable longitudinal monitoring of resistance mutations. utilized MET phosphorylation inhibition in biopsies as a PD endpoint, but researchers should also explore exosome-derived biomarkers for non-invasive monitoring .

What statistical approaches are recommended for analyzing Foretinib’s clinical trial data?

Basic:
Kaplan-Meier methods for survival endpoints (PFS, OS) and Clopper-Pearson exact confidence intervals for response rates. Linear regression can assess relationships between drug exposure (e.g., trough concentration) and tumor size changes .

Advanced:
Machine learning algorithms (e.g., random forest) can identify predictive biomarkers from high-dimensional data. employed ordinal logistic regression to analyze adverse event severity relative to exposure, but causal inference models (e.g., propensity score matching) may reduce confounding in retrospective analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.